
Benzoic acid--propane-1,2,3-triol (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–propane-1,2,3-triol (2/1) typically involves the esterification reaction between benzoic acid and propane-1,2,3-triol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of ester bonds. The reaction conditions often include heating the mixture under reflux to ensure complete reaction and maximize yield .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–propane-1,2,3-triol (2/1) can be achieved through similar esterification processes, but with optimized conditions for large-scale production. This may involve continuous flow reactors, higher temperatures, and the use of more efficient catalysts to increase the reaction rate and yield .
化学反应分析
Types of Reactions
Benzoic acid–propane-1,2,3-triol (2/1) can undergo various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester bonds can be reduced to yield the corresponding alcohols.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester components.
Substitution: Nitrobenzoic acid, bromobenzoic acid.
科学研究应用
Benzoic acid–propane-1,2,3-triol (2/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of benzoic acid–propane-1,2,3-triol (2/1) involves its interaction with various molecular targets and pathways. The benzoic acid component can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The propane-1,2,3-triol component can act as a humectant, retaining moisture and stabilizing formulations .
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propane-1,2,3-triol (Glycerol): A trihydroxy alcohol used as a humectant and in various industrial applications.
Esters of benzoic acid: Compounds formed by the esterification of benzoic acid with various alcohols.
Uniqueness
Benzoic acid–propane-1,2,3-triol (2/1) is unique due to its combined properties of both benzoic acid and propane-1,2,3-triol. This combination allows it to exhibit both antimicrobial and humectant properties, making it valuable in applications where both properties are desired .
属性
CAS 编号 |
66027-53-0 |
|---|---|
分子式 |
C17H20O7 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
benzoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/2C7H6O2.C3H8O3/c2*8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h2*1-5H,(H,8,9);3-6H,1-2H2 |
InChI 键 |
SKJKJQFQVYECDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


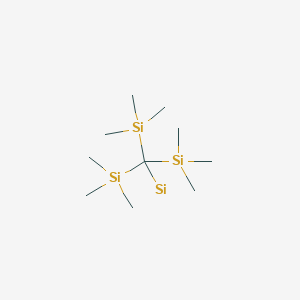
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
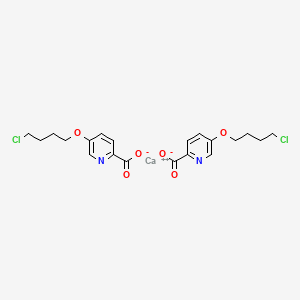
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
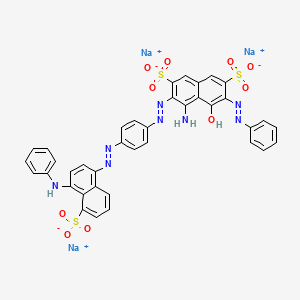
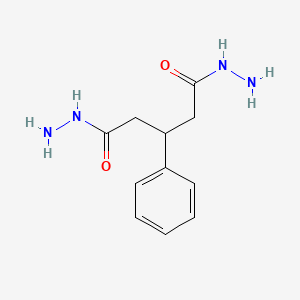
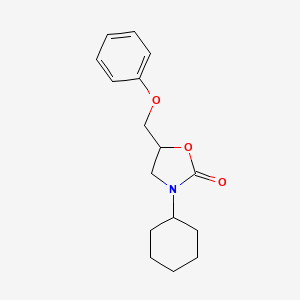
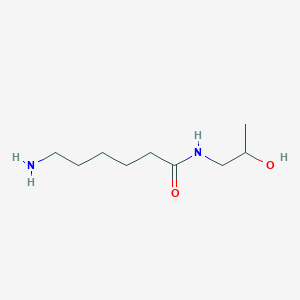



![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
